![molecular formula C14H17NO3 B12640142 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one CAS No. 920312-91-0](/img/structure/B12640142.png)
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes an oxolan-2-one ring and an ethoxyanilino group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxolan-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include refluxing the reactants in a suitable solvent and using catalysts to speed up the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one
- 3-[1-(4-Phenoxyanilino)ethylidene]oxolan-2-one
Uniqueness
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is unique due to its ethoxyanilino group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Propriétés
Numéro CAS |
920312-91-0 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3-[1-(4-ethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-3-17-12-6-4-11(5-7-12)15-10(2)13-8-9-18-14(13)16/h4-7,15H,3,8-9H2,1-2H3 |
Clé InChI |
RCHXSHQWOLGRCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=C2CCOC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
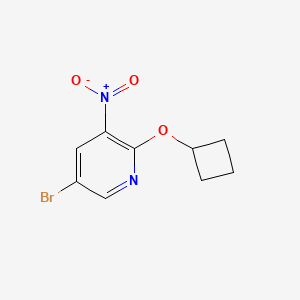
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
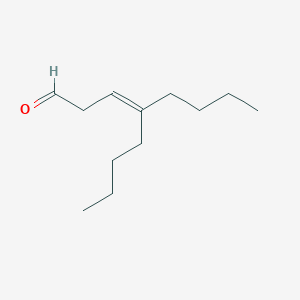
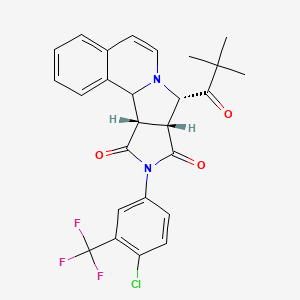
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
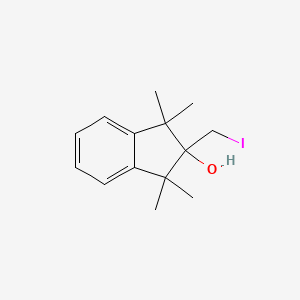
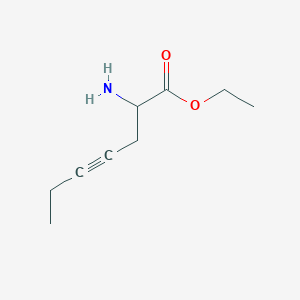
![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
